molecular formula C9H17N B2532142 1-(3-Bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2013440-82-7

1-(3-Bicyclo[4.1.0]heptanyl)ethanamine

Cat. No.: B2532142
CAS No.: 2013440-82-7
M. Wt: 139.242
InChI Key: UQCXBRCQXWPXNU-UHFFFAOYSA-N
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Description

1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is a chemical compound characterized by its bicyclic structure, which includes a seven-membered ring fused to a three-membered ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bicyclo[4.1.0]heptanyl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bicyclo[4.1.0]heptanyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, sodium cyanide in DMSO.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

1-(3-Bicyclo[4.1.0]heptanyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bicyclo[4.1.0]heptanyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(3-Bicyclo[4.1.0]heptanyl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclic core with the ethanamine group, providing a balance of rigidity and functionalization potential that is valuable in various applications.

Properties

IUPAC Name

1-(3-bicyclo[4.1.0]heptanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCXBRCQXWPXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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